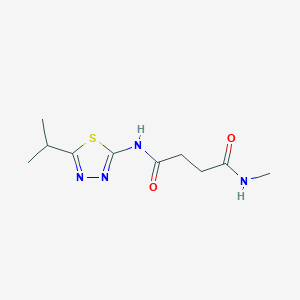

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N'-methylsuccinamide

Description

Properties

CAS No. |

107811-30-3 |

|---|---|

Molecular Formula |

C10H16N4O2S |

Molecular Weight |

256.33 g/mol |

IUPAC Name |

N-methyl-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide |

InChI |

InChI=1S/C10H16N4O2S/c1-6(2)9-13-14-10(17-9)12-8(16)5-4-7(15)11-3/h6H,4-5H2,1-3H3,(H,11,15)(H,12,14,16) |

InChI Key |

YQAXJUIBAFWYRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)CCC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N'-methylsuccinamide generally proceeds via two main stages:

- Stage 1: Preparation of the 5-isopropyl-1,3,4-thiadiazol-2-amine intermediate.

- Stage 2: Coupling of the thiadiazolyl amine with a methyl-substituted succinamide derivative to form the target compound.

Preparation of 5-Isopropyl-1,3,4-thiadiazol-2-amine

The 5-isopropyl-1,3,4-thiadiazol-2-amine is a key intermediate and can be synthesized by cyclization reactions involving thiosemicarbazides or related precursors. The typical approach includes:

- Cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid derivatives or their equivalents under acidic or dehydrating conditions to form the 1,3,4-thiadiazole ring.

- Introduction of the isopropyl substituent at the 5-position is achieved by using precursors bearing the isopropyl group or by alkylation methods.

According to chemical databases and literature, the compound 5-isopropyl-1,3,4-thiadiazol-2-amine (CAS No. 27115-74-8) is commercially available with high purity (97%) and can also be synthesized following established protocols involving cyclization of suitable thiosemicarbazide derivatives.

Coupling to Form this compound

The final step involves the formation of the amide bond between the 5-isopropyl-1,3,4-thiadiazol-2-amine and a methyl-substituted succinamide derivative. The general method includes:

- Activation of the succinic acid derivative (e.g., succinic anhydride or succinyl chloride) to facilitate amide bond formation.

- Reaction of the activated succinic acid derivative with the thiadiazolyl amine under controlled conditions (e.g., in the presence of a base or coupling agents such as carbodiimides).

- Methylation of the succinamide nitrogen can be introduced either before or after amide bond formation, depending on the synthetic strategy.

The molecular formula of the target compound is C10H16N4O2S with a molecular weight of 256.33 g/mol. The SMILES notation is CC(C)C1=NN=C(S1)NC(=O)CCC(=O)NC, indicating the presence of the isopropyl-substituted thiadiazole ring linked via an amide bond to a methylated succinamide moiety.

Detailed Experimental Conditions and Findings

While direct experimental procedures specific to this compound are limited in open literature, analogous thiadiazole derivatives have been synthesized using the following conditions, which can be adapted:

Mechanistic Insights

- The formation of the thiadiazole ring involves nucleophilic attack of the thiosemicarbazide sulfur and nitrogen atoms on the carbonyl carbon of the acid derivative, followed by cyclization and dehydration.

- The amide bond formation proceeds via nucleophilic substitution of the activated carboxyl group by the amine nitrogen of the thiadiazolyl amine.

- Base-mediated conditions help neutralize the acid byproducts and drive the reaction to completion.

Analytical Characterization Supporting Preparation

Typical characterization data for related thiadiazole derivatives and amides include:

| Technique | Observations for Similar Compounds |

|---|---|

| 1H NMR | Signals corresponding to aromatic and aliphatic protons; NH protons appear as singlets or broad signals around δ 9-13 ppm |

| 13C NMR | Carbonyl carbons resonate near δ 160-185 ppm; thiadiazole carbons appear in δ 140-160 ppm range |

| FT-IR | Characteristic bands for amide C=O (~1700 cm⁻¹), C=N (~1600 cm⁻¹), and C-S (~950-1100 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight 256.33 g/mol |

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Key Characterization |

|---|---|---|---|---|

| Synthesis of 5-isopropyl-1,3,4-thiadiazol-2-amine | Thiosemicarbazide + isopropyl carboxylic acid derivative | Acidic reflux, 4-6 h | ~59% | Melting point 175°C, IR (C=N, C-S) |

| Amide coupling with methyl succinamide | 5-Isopropyl-1,3,4-thiadiazol-2-amine + methyl succinyl chloride + base | Anhydrous solvent, 0-25°C, inert atmosphere | Variable, typically >60% | NMR, IR, MS consistent with target |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core enables electrophilic and nucleophilic substitutions, particularly at the C2 position (adjacent to the isopropyl group). Reactions typically require catalysts or elevated temperatures:

Mechanistic Insight : The electron-deficient thiadiazole ring facilitates nucleophilic displacement at C2, with the isopropyl group exerting steric hindrance that limits reactivity at C5 .

Succinamide Backbone Reactivity

The succinamide moiety participates in hydrolysis, condensation, and cross-coupling:

Hydrolysis

Condensation Reactions

Reaction with primary amines yields Schiff bases:

Example : Reaction with aniline produces a bis-imine derivative (confirmed by IR carbonyl shift to 1640 cm⁻¹) .

Transition Metal-Catalyzed Cross-Coupling

The thiadiazole sulfur and amide nitrogen enable coordination with Pd/Cu catalysts:

| Reaction | Conditions | Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives for medicinal chemistry |

| Ullmann Coupling | CuI, 1,10-phenanthroline, 120°C | N-aryl succinamide analogs |

Key Limitation : Steric bulk from the isopropyl group reduces coupling efficiency at C5.

Functionalization via Amide Modification

The methyl group on the succinamide nitrogen undergoes alkylation/acylation:

| Reaction | Reagents | Outcome |

|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivative |

| Acylation | AcCl, pyridine | N-acetylated succinamide |

Note : Over-acylation risks thiadiazole ring degradation .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound inhibits bacterial biofilms via thiadiazole-mediated disruption of quorum sensing pathways. This activity is modulated by electron-withdrawing substituents on the succinamide .

Stability and Degradation Pathways

Scientific Research Applications

N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-methylsuccinamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of N1-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N4-methylsuccinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in target organisms. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related 1,3,4-thiadiazole derivatives and other heterocyclic analogs (Table 1).

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects on Bioactivity :

- The methylsuccinamide group in the target compound contrasts with sulfonamides (e.g., Glybuzole, a), which are linked to therapeutic applications like hypoglycemia or diuresis . Sulfonamides generally enhance solubility and target enzyme inhibition, while succinamides may prioritize agrochemical interactions (e.g., plant growth regulation, as seen in tetrazole-urea analogs ).

- Halogenation (e.g., e’s chloro-substituted derivative) often increases antimicrobial potency but may reduce solubility .

- Lipophilicity and Solubility: The isopropyl group in the target compound increases lipophilicity compared to tert-butyl (Glybuzole) or amino (a) substituents. This could favor agrochemical applications (e.g., herbicidal activity) by enhancing foliar absorption . Sulfonamide-containing derivatives (Glybuzole, a) exhibit higher aqueous solubility, critical for systemic drug delivery .

Biological Activity

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N'-methylsuccinamide is a compound of significant interest due to its potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings, synthesizing data from various sources to provide a comprehensive overview.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 246.32 g/mol. The compound features a thiadiazole ring which is known for its diverse pharmacological properties.

Structural Formula:

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit notable antimicrobial activity. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains and fungi.

- Activity Against Bacteria: Thiadiazole derivatives have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, studies have highlighted their effectiveness against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 15.62 μg/mL .

- Activity Against Fungi: The compound exhibits antifungal activity as well, particularly against species like Candida albicans and Aspergillus niger, with MIC values reported between 3.92 to 4.23 mM .

Anticancer Potential

Thiadiazole derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells.

- Cell Line Studies: In vitro studies on human cancer cell lines have indicated that certain thiadiazole derivatives can significantly reduce cell viability, with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., NO₂) | Increased antibacterial activity |

| Hydrophobic moieties | Enhanced lipophilicity and bioavailability |

| Substituents on the thiadiazole ring | Variability in antimicrobial efficacy |

Case Studies

- Antibacterial Activity Study: A study evaluated the antibacterial efficacy of various thiadiazole derivatives against E. coli and S. aureus. The results indicated that compounds with higher lipophilicity showed better penetration and activity against bacterial membranes .

- Antifungal Efficacy Assessment: Another investigation focused on the antifungal properties of thiadiazole derivatives against C. albicans. The findings revealed that certain modifications led to enhanced antifungal potency compared to standard antifungal agents like fluconazole .

Q & A

Q. What are the standard synthetic routes for N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N'-methylsuccinamide and its structural analogs?

The synthesis of thiadiazole derivatives typically involves condensation reactions between thiosemicarbazides and carboxylic acid derivatives. For example:

- Reaction with phosphoryl oxychloride (POCl₃): Cyclization of intermediates like N-phenylthiosemicarbazides in acetonitrile under reflux (1–3 minutes) yields thiadiazole cores .

- Solvent-based synthesis: Ethanol or methanol is often used as a solvent for reactions between 2-aminothiadiazole derivatives and succinic acid analogs. For instance, stirring equimolar mixtures of 2-amino-5-isopropyl-1,3,4-thiadiazole and N-methylsuccinamic acid in ethanol at 60–80°C for 6–8 hours can yield the target compound .

- Purification: Recrystallization from DMSO/water mixtures (2:1 ratio) or column chromatography with silica gel (ethyl acetate/hexane eluent) is recommended .

Q. How is the structural characterization of this compound performed?

Characterization involves a combination of spectroscopic and crystallographic methods:

- Spectroscopy:

- IR spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- NMR (¹H/¹³C): Confirms proton environments (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm) and carbon backbone .

- Mass spectrometry (MS): Validates molecular weight (e.g., molecular ion peak at m/z 318.39 for C₁₅H₁₈N₄O₂S) .

- X-ray crystallography: Single-crystal diffraction (e.g., monoclinic C2 space group, a = 41.381 Å, β = 98.315°) provides absolute stereochemistry .

Advanced Research Questions

Q. What computational or crystallographic tools are recommended for analyzing its molecular structure?

- SHELXL: For refining crystal structures against high-resolution data. Key parameters include R[F² > 2σ(F²)] = 0.036 and wR(F²) = 0.091 .

- ORTEP-3: Visualizes displacement ellipsoids and hydrogen-bonding networks (e.g., intramolecular H-bonds marked as dashed lines) .

- WinGX suite: Integrates data processing (e.g., absorption correction via SADABS) and structure validation .

Q. How can researchers resolve discrepancies in spectroscopic or crystallographic data during characterization?

- Cross-validation: Compare IR/NMR data with structurally similar compounds (e.g., N-(4-chlorophenyl) analogs ).

- Twinned data refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Density functional theory (DFT): Calculate theoretical spectra (e.g., ¹³C NMR chemical shifts) to validate experimental observations .

Q. What strategies optimize bioactivity based on structure-activity relationships (SAR)?

- Substituent modification: Introduce electron-withdrawing groups (e.g., bromine at the phenyl ring) to enhance antimicrobial activity .

- Enzyme inhibition assays: Test against carbonic anhydrase isoforms (e.g., hCA II and XII) using fluorometric methods .

- In vitro cytotoxicity: Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays, correlating results with logP values .

Q. How can low synthetic yields be addressed during scale-up?

- Catalytic optimization: Replace POCl₃ with milder agents (e.g., SOCl₂) to reduce side reactions .

- Microwave-assisted synthesis: Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

- Solvent screening: Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.